molecular formula C28H42O12 B1263389 Salviadienol A

Salviadienol A

货号: B1263389
分子量: 570.6 g/mol
InChI 键: OMFZIXVNRKLPFK-IUNSYEOESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Salviadienol A (CAS: 1064085-05-7) is a germacrane-type sesquiterpene tetraester isolated from Salvia chinensis Benth. . Its molecular formula is C₂₈H₄₂O₁₂, with a molecular weight of 570.2676 g/mol. The compound is characterized by a germacrane skeleton substituted with four acetyloxy groups at positions 1β, 12, 15, and 9β (the latter bearing a 3′-acetoxy-2′-methylbutyroyloxy moiety). It exists as a colorless oil at room temperature .

Key spectroscopic data include:

  • IR (KBr): Peaks at 3440 cm⁻¹ (OH), 1735 cm⁻¹ (ester C=O), and 1640 cm⁻¹ (C=C).
  • ¹H NMR: Signals for germacrane skeleton protons (δ 5.25–5.30 for olefinic protons) and acetyloxy groups (δ 2.05–2.15).
  • HR-ESI-MS: [M+Na]⁺ ion at m/z 593.2652, confirming the molecular formula .

Salviadienol A was first reported in 2008 by Y. Wang et al. and represents a structurally complex member of the sesquiterpene ester family, notable for its polyacylated substitutions .

属性

分子式

C28H42O12

分子量

570.6 g/mol

IUPAC 名称

[(1S,3S,4R,5Z,8S,9S)-9-acetyloxy-6-(acetyloxymethyl)-3-(1-acetyloxypropan-2-yl)-4,8-dihydroxy-10-methylidenecyclodec-5-en-1-yl] 3-acetyloxy-2-methylbutanoate

InChI

InChI=1S/C28H42O12/c1-14(12-36-18(5)29)23-11-26(40-28(35)15(2)17(4)38-20(7)31)16(3)27(39-21(8)32)25(34)10-22(9-24(23)33)13-37-19(6)30/h9,14-15,17,23-27,33-34H,3,10-13H2,1-2,4-8H3/b22-9-/t14?,15?,17?,23-,24-,25-,26-,27-/m0/s1

InChI 键

OMFZIXVNRKLPFK-IUNSYEOESA-N

手性 SMILES

CC(COC(=O)C)[C@@H]1C[C@@H](C(=C)[C@@H]([C@H](C/C(=C/[C@@H]1O)/COC(=O)C)O)OC(=O)C)OC(=O)C(C)C(C)OC(=O)C

规范 SMILES

CC(COC(=O)C)C1CC(C(=C)C(C(CC(=CC1O)COC(=O)C)O)OC(=O)C)OC(=O)C(C)C(C)OC(=O)C

同义词

salviadienol A

产品来源

United States

相似化合物的比较

Comparison with Similar Compounds

Salviadienol A belongs to the germacrane sesquiterpene class, which is widely distributed in Salvia species. Below, it is compared to structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Salviadienol A with Analogues

Compound Salviadienol A Salviadienol B Salvianolic Acid A (Sal A) Galdosol 5-Methyl Ether
Class Germacrane sesquiterpene tetraester Germacrane sesquiterpene (exact structure undefined) Phenolic acid (depside) Germacrane sesquiterpene
Source Salvia chinensis Salvia chinensis Salvia miltiorrhiza Salvia officinalis
Molecular Formula C₂₈H₄₂O₁₂ Not reported in evidence C₂₆H₂₂O₁₀ C₂₀H₂₈O₅
Key Features Four acetyloxy groups; 7α(H)-germacrane Likely structural isomer of Salviadienol A Three caffeoyl units; strong antioxidant Methyl ether substitution at C-5
Pharmacological Activity Limited data (isolated in 2008) Not reported Antioxidant, cardioprotective Antioxidant
Analytical Challenges Complex esterification pattern Similar isolation challenges Low natural abundance (~0.01–0.03%) Requires crystallography for confirmation

Key Comparisons

Structural Analogues: Salviadienol B Both Salviadienol A and B are germacrane sesquiterpenes isolated from Salvia chinensis . While Salviadienol A is a tetraester, Salviadienol B’s exact structure remains undefined in the provided evidence. Differences likely arise in ester group positions or oxygenation patterns, common in sesquiterpene diversification.

Functional Analogues: Salvianolic Acid A (Sal A) Unlike Salviadienol A (a sesquiterpene), Sal A is a phenolic acid with distinct antioxidant and cardioprotective properties . Both are bioactive constituents of Salvia species but operate via different mechanisms due to structural divergence.

Germacrane Derivatives: Galdosol 5-Methyl Ether Isolated from Salvia officinalis, Galdosol shares the germacrane core but lacks esterification. Its 5-methyl ether group simplifies isolation compared to Salviadienol A’s labile esters .

Research Findings

  • Isolation Complexity: Salviadienol A’s polyesterified structure complicates purification, requiring multi-step chromatography (Sephadex LH-20, silica gel, ODS) . In contrast, Salvianolic Acid A faces challenges due to low natural abundance and similarity to isomers (e.g., Sal B, Sal C) .
  • Spectroscopic Differentiation: Salviadienol A’s ¹H NMR signals (e.g., δ 5.25–5.30 for olefinic protons) distinguish it from simpler germacranes like Galdosol, which show fewer oxygenated substituents .
  • Biosynthetic Pathways: Germacrane sesquiterpenes like Salviadienol A are derived from farnesyl diphosphate, whereas Salvianolic acids arise from rosmarinic acid pathways .

常见问题

Q. What experimental methodologies are recommended for the structural identification of Salviadienol A?

Salviadienol A’s structural elucidation typically involves a combination of spectroscopic techniques, such as nuclear magnetic resonance (NMR) for determining carbon-hydrogen frameworks, mass spectrometry (MS) for molecular weight and fragmentation patterns, and X-ray crystallography for absolute configuration confirmation. For reproducibility, ensure raw data (e.g., NMR spectra) includes solvent peaks and calibration standards, and cross-validate results with computational modeling (e.g., density functional theory) .

Q. How can researchers optimize isolation protocols for Salviadienol A from natural sources?

Isolation requires sequential extraction (e.g., ethanol or methanol), followed by chromatographic separation (e.g., silica gel column chromatography, HPLC). Key parameters include solvent polarity gradients and monitoring via thin-layer chromatography (TLC). Purity validation should involve ≥95% homogeneity via HPLC-UV/ELSD and comparison with reference spectra. Document solvent ratios, retention times, and column specifications to ensure reproducibility .

Q. What in vitro bioactivity assays are most suitable for preliminary screening of Salviadienol A?

Use cell-based assays (e.g., MTT for cytotoxicity, ROS detection for antioxidant activity) with positive and negative controls. Standardize cell lines (e.g., HepG2 for liver toxicity) and incubation times. Report IC50 values with 95% confidence intervals and validate via dose-response curves. Include statistical methods (e.g., ANOVA) and software (e.g., GraphPad Prism) to ensure transparency .

Advanced Research Questions

Q. How should researchers design experiments to address contradictory bioactivity results of Salviadienol A across studies?

Contradictions may arise from differences in assay conditions (e.g., cell passage number, solvent carriers). Design a meta-analysis comparing variables such as dose ranges, exposure times, and cell viability endpoints. Use systematic review frameworks (e.g., PRISMA) to identify confounding factors. Replicate conflicting studies under controlled conditions, documenting batch-to-batch variability in compound purity and solvent residues .

Q. What strategies are effective for resolving challenges in Salviadienol A’s total synthesis?

Prioritize retrosynthetic analysis to identify unstable intermediates (e.g., epoxide rings). Optimize stereoselective steps using chiral catalysts (e.g., Sharpless epoxidation) and monitor reaction progress via LC-MS. Address low yields by testing alternative protecting groups (e.g., tert-butyldimethylsilyl ethers) and reaction solvents (e.g., DMF vs. THF). Publish detailed reaction conditions, including temperature, pressure, and inert gas use .

Q. How can in vivo and in vitro models be integrated to validate Salviadienol A’s mechanism of action?

Use orthogonal approaches: Pair in vitro target-binding assays (e.g., SPR, ITC) with in vivo pharmacokinetic studies (e.g., plasma concentration-time curves in rodent models). Validate target engagement via knockout/knockdown models (e.g., CRISPR-Cas9) and transcriptomic profiling (RNA-seq). Ensure animal studies comply with ARRIVE guidelines, reporting sample sizes, randomization, and blinding protocols .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of Salviadienol A in preclinical studies?

Apply nonlinear regression models (e.g., sigmoidal dose-response curves) with tools like R’s drc package. Account for heteroscedasticity using weighted least squares and validate assumptions via residual plots. For multi-parametric data (e.g., omics), use multivariate analysis (PCA, PLS-DA) and adjust for false discovery rates (e.g., Benjamini-Hochberg correction) .

Methodological Considerations

  • Data Contradictions : Use triangulation by combining quantitative (e.g., IC50) and qualitative (e.g., microscopy) data to resolve discrepancies. Document raw datasets in repositories like Zenodo for peer validation .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing protocols on platforms like Protocols.io and citing LOT numbers for commercial reagents .

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